Trifloxysulfuron-sodium

Description

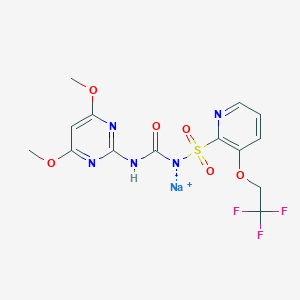

Structure

3D Structure of Parent

Properties

CAS No. |

199119-58-9 |

|---|---|

Molecular Formula |

C14H14F3N5NaO6S |

Molecular Weight |

460.34 g/mol |

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide |

InChI |

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23); |

InChI Key |

WUIQUAIOZQKMOU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+] |

Isomeric SMILES |

COC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)/[O-])OC.[Na+] |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na] |

Other CAS No. |

199119-58-9 |

Pictograms |

Environmental Hazard |

Synonyms |

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide Sodium Salt; CGA 362622; Envoke; Monument; NOJ 120; |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Trifloxysulfuron Sodium

Inhibition of Acetolactate Synthase (ALS) Enzyme

The primary mode of action of Trifloxysulfuron-sodium is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ontosight.aicaws.org.nzepa.gov This enzyme is a critical component in the metabolic pathways of plants and is not present in animals, which is a basis for the selective toxicity of this class of herbicides. t3db.ca The inhibition of ALS is the direct cause of the subsequent physiological collapse and death of the plant. ontosight.ai Sulfonylurea herbicides like this compound are known to be non-competitive inhibitors of the ALS enzyme. nih.gov

The ALS enzyme plays an indispensable role by catalyzing the first common step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. ontosight.aiucanr.eduresearchgate.net This pathway is fundamental for protein synthesis and, consequently, for normal cell function and growth. pomais.com

This compound's high specificity for the ALS enzyme means it directly disrupts the production of these three crucial amino acids. frontiersin.orgevitachem.com The enzyme catalyzes two parallel reactions: the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (the precursor to valine and leucine) and the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine). nih.govscirp.org By blocking the enzyme, this compound effectively starves the plant of the building blocks necessary for protein production, leading to a cascade of phytotoxic effects. pomais.combiorxiv.org Studies have confirmed that treatment with ALS inhibitors results in a significant decrease in the levels of valine and leucine in susceptible plants. researchgate.netbiorxiv.org

Table 1: Branched-Chain Amino Acids Affected by this compound

| Amino Acid | Role in Plants | Precursor(s) |

|---|---|---|

| Valine | Protein Synthesis, Signaling | Pyruvate |

| Leucine | Protein Synthesis, Metabolism | Pyruvate |

This compound binds with high affinity to the ALS enzyme at a site distinct from the active site, preventing the natural substrates from binding. nih.govpomais.com This binding site is located in a channel that leads to the active site. Research on sulfonylurea resistance has identified specific amino acid residues within the ALS enzyme that are critical for herbicide binding. Mutations at these sites can lead to a less sensitive enzyme, conferring resistance to the herbicide. weedscience.org For instance, substitutions at proline residue 197 (Pro197) have been shown to alter the secondary structure of the ALS enzyme, which likely stabilizes a tertiary conformation that prevents or reduces the binding of sulfonylurea herbicides. weedscience.orgnih.gov This indicates that the binding of this compound induces a conformational change in the enzyme, locking it in an inactive state and thereby inhibiting its function. scirp.org

Downstream Physiological and Cellular Effects in Susceptible Plants

A primary consequence of BCAA starvation is the rapid cessation of cell division and growth. caws.org.nz This effect is most pronounced in the plant's meristematic tissues—the actively growing regions such as root tips and apical buds, where protein synthesis and cell division are at their highest rates. titanunichem.compomais.com The lack of essential amino acids halts the production of proteins and DNA required for new cells, leading to a swift arrest of plant development. researchgate.net This growth inhibition is a hallmark symptom of ALS-inhibiting herbicides and occurs within hours of application, long before visible signs of phytotoxicity appear. pomais.com

Following the initial halt in growth, susceptible plants begin to exhibit visible signs of injury. titanunichem.com The timeline for the appearance of these symptoms can range from a few days to several weeks after treatment. titanunichem.compomais.com

At the tissue and cellular level, effects can include the deformation of chloroplasts and the appearance of autophagic vacuoles, indicating cellular degradation. frontiersin.org Disruption of photosynthesis and respiration systems has also been reported as a downstream effect of ALS inhibition. researchgate.netfrontiersin.org

At the organismal level, the symptoms are characteristic of systemic herbicide injury. Common visual signs of phytotoxicity include:

Chlorosis: Interveinal yellowing and mottling on leaves, particularly the newer growth, is a common early symptom. caws.org.nz

Stunting: A significant reduction in plant height is observed due to the inhibition of meristematic growth. caws.org.nzawsjournal.org

Reddening: In some plant species, a reddening of the leaves may occur. caws.org.nz

Necrosis: As the injury progresses, the chlorotic tissues die and turn brown, leading to the death of the plant. cabidigitallibrary.org

The intensity and specific manifestation of these symptoms can vary depending on the plant species and environmental conditions. ucanr.educropj.com

Environmental Fate and Behavior of Trifloxysulfuron Sodium

Persistence and Dissipation Dynamics in Soil Systems

The persistence of trifloxysulfuron-sodium in soil, measured by its half-life (DT50), is variable. Laboratory studies report half-lives ranging from 30 to 78 days. apvma.gov.au Field studies have shown faster initial dissipation, with half-lives of approximately 8 days in bare soil and 13 days in cotton fields under commercial practices; however, residues were still detectable in soil nearly two years after treatment. apvma.gov.au Dissipation occurs through both chemical hydrolysis and microbial degradation. researchgate.net

Soil pH is a critical factor governing the degradation and persistence of this compound. The compound is generally less stable in acidic environments and more persistent in alkaline conditions. apvma.gov.au This is linked to its water solubility, which increases nearly 100-fold as the pH rises from 5 to 7, enhancing its potential for movement and altering its interaction with soil particles. scielo.br

Research has shown that at higher application rates (15 g/ha), the persistence of this compound's biological activity was greatest in soil with a higher pH. awsjournal.orgresearchgate.net However, at a lower rate (7.5 g/ha), persistence was not significantly influenced by pH values ranging from 4.2 to 5.5. awsjournal.orgresearchgate.net In contrast, another study observed that trifloxysulfuron (B132728) was more persistent at a location with a lower soil pH, indicating that other site-specific factors like soil type and climate also play a significant role. researchgate.net For the broader class of sulfonylurea herbicides, chemical hydrolysis is the more dominant degradation process in acidic soils. acs.org

Interactive Data Table: Effect of Soil pH on this compound Persistence Use the filter to select different study findings.

Interactive Data Table: Degradation Half-Life under Various Microbial Conditions Use the filter to select different conditions.

Soil texture and organic matter content significantly influence the fate of this compound by affecting its adsorption to soil particles. ncsu.eduerams.com As with other sulfonylurea herbicides, adsorption is positively correlated with the amount of organic matter in the soil. researchgate.net Soils with higher clay and organic matter content exhibit greater retention of the herbicide on soil surfaces. erams.com This binding can reduce the herbicide's mobility and bioavailability. researchgate.neterams.com Studies have demonstrated that when this compound is aged in soil, its mobility decreases, with a higher percentage of the compound remaining in the upper soil layers. apvma.gov.au This suggests that over time, the herbicide becomes more strongly bound to soil components. apvma.gov.au

Interactive Data Table: Influence of Soil Properties on Herbicide Fate Use the filter to see the effect of different soil components.

Mobility and Leaching Potential in Terrestrial Environments

This compound is considered a mobile herbicide due to its chemical properties, particularly its high water solubility. herts.ac.ukherts.ac.uk This mobility creates a potential for the compound to move through the soil profile and, in some cases, reach groundwater. epa.gov

The downward movement of this compound in soil is primarily governed by soil pH, the amount of rainfall or irrigation, and soil texture. scielo.brncsu.edu Its mobility increases in soils with higher pH, such as those that have been limed, which corresponds to its increased solubility in alkaline conditions. scielo.br Rainfall is a major driver of leaching. awsjournal.org In soil column studies with no simulated rainfall, the herbicide's movement was limited to the top 10 cm. scielo.br However, simulated rainfall events caused significantly deeper penetration. scielo.brawsjournal.org For instance, a 20 mm rainfall event resulted in movement down to 20 cm, while an 80 mm event led to detection at 25 cm depth. awsjournal.org Although laboratory studies indicate high to very high mobility, this can decrease over time as the herbicide ages and binds to soil particles. apvma.gov.au

Interactive Data Table: Leaching Depth of this compound with Simulated Rainfall Filter by rainfall amount to see the impact on leaching depth.

This compound possesses characteristics associated with chemicals that have been detected in groundwater. epa.gov Its potential for leaching is a recognized risk, particularly in highly permeable soils and areas with a shallow water table. herts.ac.ukepa.gov The U.S. Environmental Protection Agency has issued a groundwater advisory for this chemical due to these properties. epa.gov Laboratory column studies have confirmed this potential, with results showing that between 0.6% and 38% of the initially applied herbicide can be found in the leachate. apvma.gov.au In many cases, the substance found in the leachate was the parent this compound compound. apvma.gov.au To mitigate this risk, it is recommended to avoid applying the product if heavy rainfall is forecasted. apvma.gov.au

Impact of Rainfall and Irrigation Practices on this compound Mobility

The mobility of this compound in the soil is significantly influenced by rainfall and irrigation. Due to its high water solubility, there is a potential for runoff and leaching under certain conditions. apvma.gov.au Studies have shown that heavy rainfall or substantial irrigation following application can lead to the movement of this compound into runoff water. apvma.gov.auresearchgate.net

Research has demonstrated that the leaching potential of this compound increases with greater amounts of simulated rainfall. In one study, rainfall simulations of 30 and 45 mm resulted in the movement of the herbicide down to 15 cm in unlimed soil columns. scielo.br In contrast, smaller rainfall amounts of 0 and 15 mm did not displace the herbicide beyond 10 cm. scielo.br The mobility of this compound is also affected by soil pH. In soils with a pH close to neutral (7.2), even a 15 mm simulated rainfall could cause the herbicide to leach to a depth of 25 cm. scielo.br

To mitigate off-target movement, it is recommended to avoid applying this compound when heavy rain or irrigation is expected within 48 hours. epa.govepa.gov Light irrigation after application can aid in incorporating the herbicide into the soil, potentially reducing the amount available for surface runoff. researchgate.netvt.edu A well-maintained vegetative buffer strip between treated areas and surface water bodies can also help reduce the loading of this compound from runoff. epa.govepa.gov

Table 1: Effect of Simulated Rainfall on this compound Leaching in Unlimed Soil

| Simulated Rainfall (mm) | Leaching Depth (cm) |

|---|---|

| 0 | <10 |

| 15 | <10 |

| 30 | 15 |

| 45 | 15 |

Data sourced from a study on the leaching of this compound in soil columns. scielo.br

Behavior in Aquatic Systems

The behavior of this compound in aquatic environments is characterized by its degradation through various pathways, primarily hydrolysis and microbial action.

In natural water-sediment systems, this compound degrades relatively quickly. Laboratory studies have shown that the dissipation half-life (DT50) of this compound in the water phase of these systems ranges from 5.2 to 10.6 days. apvma.gov.au When considering the entire system (water and sediment), the DT50 values are between 23 and 26 days. apvma.gov.au In a separate study involving a natural lake water-sediment system, the DT50 and DT90 (the time for 90% dissipation) values were reported to be 14 and 48 days, respectively. apvma.gov.au The degradation process in these systems leads to the formation of metabolites such as CGA 368732 and NOA 436664. apvma.gov.au

Table 2: Degradation Half-lives (DT50) of this compound in Water-Sediment Systems

| System | DT50 (days) |

|---|---|

| Water Phase Only | 5.2 - 10.6 |

| Whole System (Water & Sediment) | 23 - 26 |

| Natural Lake System (Whole System) | 14 |

Data from laboratory studies on the degradation of this compound. apvma.gov.au

The primary chemical degradation pathway for this compound is the pH-dependent cleavage of its sulfonylurea bridge. bioone.org Hydrolysis is significantly faster in acidic conditions compared to neutral or alkaline environments. bioone.orgresearchgate.net

In sterile water at 25°C, the half-life of this compound can range from 3 to 21 days, depending on the pH. caws.org.nz At 20°C, the hydrolysis half-life is between 5.6 and 6.0 days at a pH of 4. apvma.gov.au As the pH increases, the rate of hydrolysis slows down, with a half-life of 11.5 to 12 days at pH 5 and extending to 37 to 41 days at a more environmentally relevant pH of 7. apvma.gov.au Research has indicated that the active molecule of trifloxysulfuron degraded by 10% in approximately 48 hours in acidic water, while it took over 120 hours for similar degradation in neutral or alkaline water. researchgate.net This highlights the greater stability of this compound in neutral to alkaline spray solutions. researchgate.net

Table 3: Hydrolysis Half-life of this compound at 20°C

| pH | Half-life (days) |

|---|---|

| 4 | 5.6 - 6.0 |

| 5 | 11.5 - 12 |

| 7 | 37 - 41 |

Data from a study on the hydrolysis of this compound. apvma.gov.au

Metabolism and Degradation Pathways of Trifloxysulfuron Sodium

Metabolic Transformation of Trifloxysulfuron-sodium in Plants

The selectivity of this compound is significantly influenced by the rate and pathway of its metabolism in different plant species. Tolerant plants, such as cotton and sugarcane, are able to rapidly metabolize the herbicide into non-phytotoxic compounds, whereas susceptible weeds do so at a much slower rate. caws.org.nz The primary metabolic pathways identified in plants include rearrangement and hydrolysis of the sulfonylurea bridge, O-desmethylation, and oxidation of the pyrimidine ring. apvma.gov.au

A major metabolic pathway for this compound in plants involves the Smiles rearrangement of the sulfonylurea bridge. apvma.gov.au This intramolecular nucleophilic substitution reaction is a common detoxification route for sulfonylurea herbicides in tolerant plant species.

O-desmethylation is another significant metabolic process for this compound in plants. apvma.gov.au This reaction involves the removal of a methyl group from the methoxy substituents on the pyrimidine ring of the molecule. This transformation alters the chemical structure of the herbicide, contributing to its detoxification within the plant.

Plants also metabolize this compound through the oxidation of its pyrimidine ring. apvma.gov.au This process introduces hydroxyl groups onto the ring, increasing the polarity of the molecule and facilitating further conjugation and sequestration, effectively neutralizing its herbicidal activity.

Hydrolysis of the sulfonylurea bridge is a key degradation pathway both in plants and in the environment. caws.org.nzapvma.gov.au This chemical process cleaves the molecule at the sulfonylurea linkage, breaking it down into separate pyridine and pyrimidine moieties. The rate of hydrolysis is notably dependent on pH. regulations.gov This cleavage results in the formation of metabolites with no herbicidal activity.

This compound is readily absorbed by the shoots and roots of plants. caws.org.nztitanunichem.com Following absorption, it is translocated systemically throughout the plant via both the xylem and phloem to various tissues, including apical meristems. chemicalwarehouse.comtitanunichem.com

The extent of absorption and translocation can vary between plant species and contributes to the herbicide's selectivity. In tolerant species like cotton, translocation out of the treated leaves is minimal. apvma.gov.autitanunichem.com Studies have shown that absorption can be rapid, with the majority of the compound being absorbed within hours of application, and plateauing within a few days. apvma.gov.auresearchgate.net For instance, in tobacco, 43% of the applied radiolabeled trifloxysulfuron (B132728) was absorbed within 72 hours, but not more than 4% of the applied amount moved out of the treated leaves. researchgate.net This limited translocation, combined with rapid metabolism, is the basis for crop tolerance. titanunichem.comresearchgate.net

Research comparing tolerant and susceptible species highlights these differences. Six hours after application, tolerant cotton plants had metabolized 50% of the active ingredient, whereas the susceptible weed Xanthium canadense had only metabolized 5%. caws.org.nz

| Plant Species | Key Finding | Time After Treatment | Source |

|---|---|---|---|

| Tobacco | 43% of applied 14C-trifloxysulfuron absorbed. | 72 hours | researchgate.net |

| Tobacco | Less than 4% of applied 14C translocated out of treated leaves. | 4 to 72 hours | researchgate.net |

| Cotton (Tolerant) | Absorption plateaus. Minimal translocation from treated tissues. | Within 4 days | apvma.gov.au |

| Cotton (Tolerant) | 50% of the active ingredient was metabolized. | 6 hours | caws.org.nz |

| Xanthium canadense (Susceptible) | 95% of the active ingredient remained non-metabolized. | 6 hours | caws.org.nz |

Degradation in Soil and Environmental Compartments

The persistence of this compound in the environment is influenced by its degradation in soil and water. The primary route of transformation in the environment is hydrolysis, with the rate being dependent on pH. caws.org.nzregulations.gov Hydrolysis is faster in acidic conditions compared to neutral or basic conditions. regulations.gov At an acidic pH, the sulfonylurea bridge is cleaved, forming single-ring products such as CGA-382997 (pyridine derivative) and CGA-53052 (pyrimidinyl derivative). regulations.gov

In soil, this compound is considered moderately persistent. herts.ac.uk Its degradation occurs under both aerobic and anaerobic conditions. One of the main metabolites found in soil is the sulfonyl guanidine derivative, NOA 440735. apvma.gov.au

| Condition | Half-Life (DT50) | Primary Metabolite | Source |

|---|---|---|---|

| Aerobic | 50-55 days | NOA 440735 | apvma.gov.au |

| Anaerobic | 45-60 days | Data not specified | apvma.gov.au |

| Aerobic followed by Anaerobic (flooded) | 82 days | apvma.gov.au |

Aerobic and Anaerobic Soil Metabolism Products of this compound

The breakdown of this compound in soil occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with distinct metabolic pathways and resulting products.

Under aerobic conditions , this compound degrades with a half-life of approximately 50 to 55 days. One of the key metabolites formed during this process is the urea metabolite CGA 368732. apvma.gov.au In studies combining aerobic and subsequent anaerobic conditions, the sulfonyl guanidine metabolite NOA 440735 was identified as a primary product, reaching its peak concentration long after the initial application. apvma.gov.au

In anaerobic soil metabolism , the degradation proceeds with a half-life ranging from 45 to 60 days. apvma.gov.au The primary degradate identified under these conditions is NOA 436664. apvma.gov.au When soil is incubated aerobically and then flooded to create anaerobic conditions, the degradation half-life (DT50) has been observed to extend to 82 days. apvma.gov.au

Table 1: Soil Metabolism Half-Life of this compound

| Condition | Half-Life (DT50) | Major Metabolite(s) |

| Aerobic | 50-55 days | CGA 368732 |

| Anaerobic | 45-60 days | NOA 436664 |

| Aerobic-Anaerobic | 82 days | NOA 440735 |

Identification and Characterization of Major Degradates (e.g., CGA 368732, CGA 368733, CGA 382997, NOA 436664)

Several major degradates of this compound have been identified through metabolism and hydrolysis studies. These transformation products are crucial for understanding the herbicide's environmental behavior.

CGA 368732 (Urea metabolite) : This degradate is a product of the initial loss of sulfur dioxide through bridge contraction in the parent molecule. apvma.gov.au It is a significant metabolite in aerobic soil conditions and is also formed during hydrolysis, particularly at neutral pH. apvma.gov.auregulations.gov

CGA 368733 : Formed subsequently from CGA 368732 through the loss of an amine-carbonyl group (NH2CO). apvma.gov.au

CGA 382997 (Sulfonamide metabolite) : This compound results from the cleavage of the bond between the pyrimidine and pyridinyl rings of the parent molecule. apvma.gov.au It is a major product of hydrolysis under acidic conditions (pH 4 and 5) and is also formed through aerobic soil metabolism. apvma.gov.auregulations.gov

NOA 436664 : Identified as the major degradate in anaerobic microbial degradation, this metabolite is the mono-demethylated structure of CGA 368733. apvma.gov.au

Other notable degradates include CGA 53052, a pyrimidine amine, which is also a main product of hydrolysis at acidic pH values. apvma.gov.au

Table 2: Major Degradation Products of this compound

| Degradate ID | Chemical Name/Type | Formation Pathway |

| CGA 368732 | Urea metabolite | Hydrolysis, Aerobic soil metabolism |

| CGA 368733 | Degradation of CGA 368732 | |

| CGA 382997 | Sulfonamide metabolite | Hydrolysis (acidic), Aerobic soil metabolism |

| NOA 436664 | Mono-demethylated CGA 368733 | Anaerobic soil metabolism |

| CGA 53052 | Pyrimidine amine | Hydrolysis (acidic) |

| NOA 440735 | Sulfonyl guanidine | Aerobic-Anaerobic soil metabolism |

Influence of Environmental Conditions on this compound Degradation Kinetics

The degradation rate of this compound is highly dependent on environmental conditions, with soil and water pH being a primary influencing factor.

pH: The herbicide's stability is significantly affected by pH. Hydrolysis is a dominant degradation pathway, and its rate accelerates under acidic conditions. apvma.gov.au

At an acidic pH of 4 (at 20°C), the half-life is short, ranging from 5.6 to 6.0 days. apvma.gov.au

At pH 5 , the half-life increases to 11.5-12 days. apvma.gov.au

In neutral conditions at pH 7 , degradation is much slower, with a half-life of 37 to 41 days. apvma.gov.au

This indicates that chemical hydrolysis is a more rapid degradation process in acidic environments compared to neutral ones.

Photolysis: Photodegradation, or breakdown by sunlight, is not considered a major pathway for this compound's dissipation in aqueous solutions. Studies have shown that hydrolysis is the more dominant process. apvma.gov.au

Soil Properties: Factors such as soil type, organic matter content, moisture, and temperature are known to influence the microbial degradation of herbicides. While this compound is considered moderately persistent in soil systems, these factors can alter the activity of soil microorganisms responsible for its breakdown, thereby affecting its persistence in the environment. herts.ac.uk

Table 3: Effect of pH on Hydrolysis Half-Life of this compound at 20°C

| pH Value | Half-Life (Days) | Degradation Rate |

| 4 | 5.6 - 6.0 | Rapid |

| 5 | 11.5 - 12.0 | Moderate |

| 7 | 37.0 - 41.0 | Slow |

Herbicidal Efficacy and Weed Management Strategies with Trifloxysulfuron Sodium

Spectrum of Weeds Controlled by Trifloxysulfuron-sodium

This compound is effective against a variety of troublesome weeds, offering a valuable tool for integrated weed management programs.

Broadleaf Weed Control

This compound demonstrates excellent activity against several economically important broadleaf weeds. caws.org.nz Research has shown its effectiveness in controlling species such as Xanthium spp. (cocklebur), Ipomoea spp. (morningglory), Sesbania cannabina (sesbania pea), Amaranthus palmeri (Palmer amaranth), Medicago polymorpha (burr medic), Physalis minima (groundcherry), and suppressing volunteer Vigna mungo (mungbean). caws.org.nzcotton.org

Studies have consistently reported high control levels for these species. For instance, this compound provides excellent control of Noogoora burr (Xanthium occidentale) and is more flexible than many standard post-emergence herbicides, controlling burrs up to the eight-leaf stage. caws.org.nz It has also been shown to be effective against pitted morningglory (Ipomoea lacunosa) and ivyleaf morningglory (Ipomoea hederacea). cotton.orgcambridge.org In the case of Palmer amaranth, this compound has been a component in effective management strategies. Furthermore, it is listed as controlling burr medic and sesbania pea. caws.org.nz

Table 1: Efficacy of this compound on Selected Broadleaf Weeds

| Weed Species | Scientific Name | Level of Control |

|---|---|---|

| Noogoora Burr | Xanthium spp. | Excellent caws.org.nz |

| Peachvine, Bellvine | Ipomoea spp. | Good to Excellent caws.org.nz |

| Sesbania Pea | Sesbania cannabina | Susceptible caws.org.nz |

| Palmer Amaranth | Amaranthus palmeri | Controlled |

| Burr Medic | Medicago polymorpha | Susceptible caws.org.nz |

| Groundcherry | Physalis minima | Controlled |

| Mungbean (volunteer) | Vigna mungo | Susceptible caws.org.nz |

Sedge Species Control

This compound is recognized for its effective control of problematic sedge species, particularly purple nutsedge (Cyperus rotundus) and yellow nutsedge (Cyperus esculentus). caws.org.nzcabidigitallibrary.org These perennial weeds are notoriously difficult to manage due to their extensive underground tuber systems.

Research indicates that this compound provides good control of young, actively growing nutgrass. caws.org.nz Studies have shown that it can significantly reduce both the shoot and root dry weights of purple and yellow nutsedge. cambridge.org Some research also suggests that this compound can reduce the viability of underground tubers, which is a key factor in long-term management. caws.org.nzcabidigitallibrary.org In field trials, this compound has demonstrated greater efficacy in controlling purple nutsedge compared to some other herbicides. cabidigitallibrary.org

Table 2: Efficacy of this compound on Sedge Species

| Weed Species | Scientific Name | Level of Control | Research Findings |

|---|---|---|---|

| Purple Nutsedge | Cyperus rotundus | Good to Excellent | Provides good control of young, actively growing plants and reduces tuber viability. caws.org.nzcabidigitallibrary.org |

| Yellow Nutsedge | Cyperus esculentus | Good | Suppresses growth and reduces shoot and root dry weights. cotton.orgcambridge.org |

Grassy Weed Suppression and Control

While primarily known for its broadleaf and sedge activity, this compound also provides suppression and in some cases, control of certain grassy weeds. One notable example is its efficacy against torpedograss (Panicum repens), a challenging perennial grass to manage.

Studies have reported that this compound can provide good control of torpedograss. cabidigitallibrary.org Research has shown that both single and sequential applications can be effective, though results may be influenced by environmental factors such as rainfall. researchgate.netdntb.gov.ua

Efficacy of this compound in Specific Crop Systems

This compound has been evaluated extensively for its use in several major agricultural crops, demonstrating its versatility as a weed management tool.

Performance in Cotton (Gossypium hirsutum)

In cotton production, this compound is a valuable post-emergence herbicide for controlling a range of problematic broadleaf weeds and nutsedges. caws.org.nzapvma.gov.au It offers flexibility with a wide application window, allowing for over-the-top applications until row closure. caws.org.nz

Numerous field trials have confirmed its effectiveness against key cotton weeds. For example, it provides excellent control of Noogoora burr and good control of peachvine. caws.org.nz Research has also highlighted its efficacy against Florida beggarweed, pitted morningglory, and sicklepod, especially when used with a nonionic surfactant. cambridge.org While this compound is effective on its own, it is often used in integrated weed management programs, sometimes in tank-mixes or in rotation with other herbicides like glyphosate (B1671968) to enhance the spectrum of control and as a resistance management strategy. caws.org.nz It is important to note that some transient crop injury, such as yellowing or reddening, may be observed after application, but the crop typically recovers without any negative impact on yield. caws.org.nz

Table 3: Performance of this compound in Cotton

| Target Weed | Efficacy | Notes |

|---|---|---|

| Xanthium spp. (Noogoora burr) | Excellent caws.org.nz | Flexible application window up to the eight-leaf stage of the weed. caws.org.nz |

| Ipomoea spp. (Peachvine) | Good caws.org.nz | Control can be improved with tank-mixes. caws.org.nz |

| Cyperus rotundus (Nutgrass) | Good caws.org.nz | Best results on young, actively growing plants. caws.org.nz |

| Florida Beggarweed, Pitted Morningglory, Sicklepod | Good to Excellent cambridge.org | Efficacy enhanced with the addition of a nonionic surfactant. cambridge.org |

Effectiveness in Sugarcane (Saccharum officinarum)

This compound, often in a pre-mixed formulation with ametryn (B1665967), is widely used for weed control in sugarcane. caws.org.nzweedcontroljournal.org It is effective against a broad spectrum of weeds, including important broadleaf species and sedges. caws.org.nzisws.org.in

In sugarcane, this herbicide combination provides effective control of weeds like Acanthospermum hispidum, Alternanthera tenella, and Chamaesyce hirta. weedcontroljournal.org While this compound alone shows excellent control of broadleaf weeds, its combination with ametryn broadens the spectrum to include better control of certain grass species. weedcontroljournal.org Studies have shown that these treatments are generally selective for sugarcane, with no significant negative impacts on plant height, new stem formation, or yield. weedcontroljournal.org However, some studies have noted that different sugarcane cultivars may exhibit varying levels of tolerance to this compound and ametryn mixtures. awsjournal.org

Table 4: Performance of this compound in Sugarcane

| Target Weed | Efficacy | Notes |

|---|---|---|

| Acanthospermum hispidum, Alternanthera tenella, Chamaesyce hirta | Excellent weedcontroljournal.org | Often used in combination with ametryn for broader spectrum control. weedcontroljournal.org |

| Broadleaf Weeds (in general) | Excellent weedcontroljournal.org | This compound alone is highly effective. weedcontroljournal.org |

| Cyperus rotundus (Nutgrass) | Good | Part of a comprehensive weed management program. |

| Panicum repens (Torpedograss) | Good | Provides control of this challenging grassy weed. |

Control in Turfgrass

This compound is recognized for its efficacy in managing problematic weeds in turfgrass settings, particularly in bermudagrass. usda.govuga.edu It is effective against nutsedges, annual sedges, kyllinga species, and various broadleaf weeds. uga.edu Research has demonstrated its utility for post-emergence control of yellow nutsedge in common bermudagrass. usda.gov

Studies have evaluated the difference between single and sequential applications for nutsedge control. For instance, a single application at a higher rate provided over 80% control of yellow nutsedge 105 days after application. usda.gov In contrast, a lower rate required a repeat application to achieve the same level of control. usda.gov

| Application Strategy | Control Level (>80%) Achieved at 105 Days After Application |

|---|---|

| Single Application (0.028 kg/ha) | ✔️ |

| Repeat Application (0.018 kg/ha) | ✔️ |

| Single Application (0.018 kg/ha) | ❌ |

For applications in established bermudagrass putting greens, it is recommended that the turf be actively growing and have achieved 100% spring green-up. uga.edu The use of this compound is registered for golf course turf, with consideration for expanding its use to residential and recreational fields. epa.gov

Applications in Other Agricultural and Non-Agricultural Settings (e.g., Citrus)

Beyond turfgrass, this compound has been evaluated for weed management in several agricultural crops, including cotton, sugarcane, and citrus. caws.org.nzasme.org In citrus groves, research has explored its effectiveness against a dozen different weed species. cambridge.org

When applied with a surfactant, this compound has shown effective control (over 80% fresh weight reduction) of numerous weeds common to citrus groves, such as redroot pigweed, johnsongrass, hairy beggarticks, sicklepod, and yellow nutsedge. cambridge.org However, its efficacy was found to be lower against species like prickly sida, strangler vine, and cat's claw vine. cambridge.org Some studies have noted potential phytotoxic effects on certain citrus rootstocks, resulting in necrotic leaves and inhibited growth. cabidigitallibrary.org

In crops like cotton and sugarcane, this compound provides a flexible weed management tool, allowing for "over the top" applications across a wide window of crop growth stages. caws.org.nz It has demonstrated strong efficacy against key weeds in these systems, including Noogoora burr, peachvine, and sesbania pea. caws.org.nz

| Weed Species | Setting | Level of Control/Biomass Reduction |

|---|---|---|

| Redroot Pigweed | Citrus | >80% cambridge.org |

| Yellow Nutsedge | Citrus | >80% cambridge.org |

| Prickly Sida | Citrus | <80% cambridge.org |

| Noogoora burr | Cotton | Excellent caws.org.nz |

| Peachvine | Cotton | Good caws.org.nz |

| Torpedograss | General | 90-100% cabidigitallibrary.org |

Factors Influencing Herbicidal Performance of this compound

The performance of this compound is not static; it is influenced by a range of factors related to how and when it is applied, the composition of the spray solution, and the prevailing environmental conditions.

Timing and Method of Application (e.g., post-emergence)

This compound is a post-emergence herbicide, meaning it is applied to weeds that have already germinated and are visible. caws.org.nz The timing of this application is critical to its success. Efficacy is significantly improved when weeds are small and actively growing. sdstate.edu Research in citrus groves showed that delaying application from the four-leaf to the six-leaf stage of weeds like redroot pigweed and johnsongrass significantly reduced the herbicide's effectiveness. cambridge.org

The timing of day for application can also play a role. A study on velvetleaf found that the least effective application time with a single-orifice flat fan nozzle was at 5:00 AM, before sunrise, which was attributed to the weed's foliar nyctinasty (the closing or folding of leaves at night). osu.edu

In addition to the timing of a single spray, the application sequence can be important. For persistent weeds like torpedograss, sequential treatments applied several weeks apart have been shown to provide better late-season control compared to a single application. cabidigitallibrary.org

Adjuvant Systems and Spray Solution Quality

The effectiveness of this compound is highly dependent on the use of adjuvants, particularly surfactants. asme.org In some studies, the herbicide was only effective when applied with a surfactant. cabidigitallibrary.org Adjuvants enhance herbicidal activity by reducing the surface tension of spray droplets, which increases their retention on the leaf surface and allows for greater spreading and absorption. iastate.educropprotectionnetwork.org Non-ionic surfactants are commonly recommended for use with this compound in turfgrass applications. uga.edu

The quality of the water used as a spray carrier can also impact performance. Hard water, containing cations like magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe³⁺), can antagonize this compound, reducing its efficacy. This antagonism can be overcome by the addition of water-conditioning adjuvants like ammonium (B1175870) sulfate (B86663) or citric acid. Studies have shown that adding these adjuvants to the tank 15 minutes before adding the herbicide can completely overcome hard-water antagonism. awsjournal.org

| Treatment | Effect on Hard-Water Antagonism |

|---|---|

| Herbicide alone in hard water | Efficacy significantly reduced awsjournal.org |

| Adjuvant added 15 min before herbicide | Antagonism completely overcome awsjournal.org |

| Adjuvant and herbicide added at the same time | Antagonism partially overcome |

| Adjuvant added 15 min after herbicide | No significant effect on antagonism awsjournal.org |

Environmental Conditions at Application (e.g., rainfall)

Environmental conditions before, during, and after application significantly affect the performance of post-emergence herbicides like this compound. caws.org.nz In general, conditions that favor active plant growth also favor herbicide performance. no-tillfarmer.com

Moisture and Rainfall: Ample soil moisture is crucial, as weeds under drought stress are harder to control. sdstate.edu Stressed plants may have thicker leaf cuticles, which reduces herbicide absorption. no-tillfarmer.com this compound is considered rain-fast within three hours of application. However, rainfall shortly after application can wash the product off plant foliage, reducing its effectiveness. researchgate.net Conversely, some product labels for combination herbicides containing this compound suggest applying to moist soil when follow-up rainfall is expected within 10 days, but not if heavy rain is forecast within 48 hours.

Temperature and Humidity: Warm temperatures generally increase the uptake and action of many herbicides. caws.org.nz However, excessively high temperatures can cause plant stress and reduce control. no-tillfarmer.com Applications should be avoided under cool, overcast conditions or when the target plants are not actively growing. apvma.gov.au High humidity can enhance performance by slowing the drying of spray droplets on the leaf, allowing more time for absorption. caws.org.nz

Herbicide Resistance Evolution and Management in Relation to Trifloxysulfuron Sodium

Mechanisms of Resistance to ALS-Inhibiting Herbicides

Target-Site Resistance (e.g., Specific Amino Acid Substitutions in ALS Enzyme)

The most prevalent mechanism of resistance to ALS-inhibiting herbicides is target-site resistance, which involves genetic mutations in the ALS gene itself. These mutations result in a structurally modified ALS enzyme, reducing its binding affinity for the herbicide and rendering the plant resistant. The ALS enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). When an ALS-inhibiting herbicide binds to the enzyme, this pathway is blocked, leading to plant death in susceptible individuals.

However, single nucleotide polymorphisms (SNPs) in the ALS gene can lead to amino acid substitutions at specific, highly conserved domains. These substitutions alter the herbicide's binding pocket on the enzyme without significantly compromising the enzyme's natural function. Consequently, the herbicide is no longer able to effectively inhibit the enzyme, and the plant survives.

Research has identified several key amino acid positions within the ALS enzyme where substitutions can confer resistance. illinois.edunih.govresearchgate.net Substitutions have been documented at positions such as Alanine-122, Proline-197, Alanine-205, Aspartate-376, Arginine-377, Tryptophan-574, Serine-653, and Glycine-654 (numbering based on the Arabidopsis thaliana ALS sequence). nih.govresearchgate.net The specific amino acid substitution determines the level of resistance and the pattern of cross-resistance to different chemical families of ALS inhibitors (e.g., sulfonylureas, imidazolinones, triazolopyrimidines) unl.edu. For instance, a substitution at Proline-197 can confer high resistance to sulfonylureas but not to imidazolinones, while a change at Tryptophan-574 can result in broad cross-resistance to multiple ALS inhibitor families. nih.govunl.edu

Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance

| Original Amino Acid | Position | Substituted Amino Acid(s) | Resulting Resistance Pattern |

|---|---|---|---|

| Alanine | 122 | Threonine, Asparagine | Resistance primarily to imidazolinones unl.edu |

| Proline | 197 | Serine, Alanine, Leucine, Histidine, Arginine | Resistance often high to sulfonylureas unl.educambridge.org |

| Alanine | 205 | Valine, Threonine | Resistance to various ALS inhibitors nih.gov |

| Aspartate | 376 | Glutamate | Resistance to multiple ALS inhibitors |

| Tryptophan | 574 | Leucine, Arginine | Broad cross-resistance to multiple ALS inhibitor families nih.gov |

Non-Target-Site Resistance (e.g., Enhanced Herbicide Metabolism, Compartmentalization, Limited Translocation)

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching the target ALS enzyme, even though the enzyme itself remains susceptible. nih.gov These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. nih.gov

Key NTSR mechanisms include:

Enhanced Herbicide Metabolism: This is considered the most significant NTSR mechanism. researchgate.net Resistant plants exhibit an increased ability to detoxify the herbicide before it can reach the ALS enzyme in the meristematic tissues. This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. researchgate.netresearchgate.net These enzymes modify the herbicide molecule, rendering it non-toxic. The presence of P450 inhibitors, like malathion, can reverse this resistance, confirming the role of enhanced metabolism. researchgate.net

Compartmentalization: In this process, the herbicide is transported and sequestered in cellular compartments, such as the vacuole, away from the site of action in the chloroplasts. nih.govresearchgate.net This prevents the herbicide from accumulating to toxic levels at the target site.

Limited Translocation or Reduced Uptake: Some resistant plants may exhibit reduced absorption of the herbicide through the leaf cuticle or limited movement (translocation) of the herbicide from the point of application to the meristematic regions where the ALS enzyme is most active. nih.gov However, reduced uptake is generally considered a minor mechanism of resistance. nih.gov

NTSR is a serious concern for weed management because it can lead to broad cross-resistance or multiple resistance to various herbicide classes, making chemical control options very limited. nih.gov

Documented Cases of Trifloxysulfuron-sodium Resistance

Resistance in Amaranthus viridis and Other Amaranthus Species

The first case of herbicide resistance in Amaranthus viridis globally was reported in Brazil, where biotypes were found to be resistant to this compound. awsjournal.orgscielo.br These resistant populations were discovered in major cotton-producing areas where ALS inhibitors had been used intensively. awsjournal.orgscispace.comscielo.br

In a dose-response study, several biotypes of A. viridis from Bahia, Brazil, demonstrated high levels of resistance to this compound. scispace.comscielo.br The resistance factor (RF), which indicates how many times more herbicide is needed to control the resistant population compared to a susceptible one, varied significantly among the biotypes.

Table 2: Resistance Factors of Amaranthus viridis Biotypes to this compound in Brazil

| Biotype | I50 (g ha⁻¹)¹ | Resistance Factor (RF)² |

|---|---|---|

| Susceptible (SB) | 0.09 | - |

| BA 7 | >30.00 | >333.33 |

| BA 8 | 42.51 | 472.39 |

| BA 9 | 6.00 | 66.72 |

| BA 11 | 0.21 | 2.29 |

¹I50: Herbicide dose required to cause 50% growth reduction. ²RF: Resistance Factor (I50 of resistant biotype / I50 of susceptible biotype). Source: Adapted from Francischini et al., 2014. scispace.comscielo.br

The data clearly show that biotypes BA 7, BA 8, and BA 9 have developed extremely high levels of resistance to this compound. scispace.comscielo.br The underlying mechanism in these specific cases was not fully elucidated in the initial report, but possibilities include target-site mutations or NTSR mechanisms like enhanced metabolism. scispace.com

Resistance to this compound has also been confirmed in other problematic Amaranthus species, such as Amaranthus retroflexus (redroot pigweed). scielo.br Studies in Brazil have identified A. retroflexus biotypes with high resistance levels (RF between 39 and 339) to this compound applied pre-emergence. scielo.br Furthermore, Palmer amaranth (Amaranthus palmeri), a notoriously difficult-to-control weed, has also evolved resistance to ALS inhibitors, including this compound. awsjournal.org

Resistance in Poa annua

Poa annua (annual bluegrass) is another weed species where resistance to ALS-inhibiting herbicides, including this compound, has been widely documented, particularly in turfgrass settings like golf courses. tamu.eduusga.orggcmonline.com The repeated application of this compound for the control of P. annua has led to the selection of resistant biotypes across the Southeastern United States and other regions. tamu.eduresearchgate.net

Research conducted at Clemson University confirmed high levels of resistance in P. annua biotypes from South Carolina and Georgia to trifloxysulfuron (B132728), as well as to other ALS inhibitors like foramsulfuron (B69221) and bispyribac-sodium (B1667525). researchgate.net A rapid diagnostic assay was developed to quickly identify resistance to trifloxysulfuron in P. annua, highlighting the practical challenges this resistance poses for turfgrass managers. usga.org In a nationwide survey, sequencing of the ALS gene in P. annua populations revealed that a common target-site mutation, Trp574Leu, was present in a high percentage of the samples suspected of ALS-inhibitor resistance. gcmonline.com

Cross-Resistance Patterns with Other ALS Inhibitors

Weed populations resistant to this compound often exhibit cross-resistance to other herbicides within the ALS-inhibiting group. However, the pattern of cross-resistance can vary depending on the specific resistance mechanism.

In the case of Amaranthus viridis from Brazil, the biotypes highly resistant to this compound (a sulfonylurea) did not show resistance to pyrithiobac-sodium (B54995) (a pyrimidinyl-thiobenzoate). awsjournal.orgscispace.comscielo.br This lack of cross-resistance suggests a very specific resistance mechanism, possibly a particular ALS gene mutation that affects the binding of sulfonylureas but not pyrimidinyl-thiobenzoates. scielo.br

Conversely, some biotypes of Amaranthus retroflexus have demonstrated cross-resistance to both this compound and pyrithiobac-sodium. scielo.br This indicates a different resistance mechanism, potentially a different mutation (e.g., Asp376Glu) or a non-target-site mechanism that confers broader resistance across different ALS inhibitor chemical families. scielo.br Similarly, resistant Poa annua populations often show broad cross-resistance to multiple ALS inhibitors, including trifloxysulfuron, foramsulfuron, and rimsulfuron. gcmonline.comresearchgate.net

The specific mutation at the target site is a key determinant of the cross-resistance profile. For example, a Pro197Ser mutation in Erigeron sumatrensis conferred resistance to the sulfonylurea chlorimuron-ethyl and the triazolopyrimidine cloransulam-methyl, but the plant showed less resistance to the pyrimidinyl-thiobenzoate pyrithiobac-sodium and the imidazolinone imazapic. nih.gov This demonstrates the complexity and specificity of cross-resistance patterns, which are directly linked to the molecular basis of the resistance mechanism.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Bensulfuron-methyl |

| Bispyribac-sodium |

| Chlorimuron-ethyl |

| Chlorsulfuron |

| Cloransulam-methyl |

| Diclosulam |

| Flazasulfuron |

| Flumetsulam |

| Foramsulfuron |

| Halosulfuron-methyl |

| Imazapic |

| Imazethapyr |

| Malathion |

| Nicosulfuron |

| Orthosulfamuron |

| Penoxsulam |

| Propoxycarbazone-sodium |

| Pyrithiobac-sodium |

| Rimsulfuron |

| Tribenuron |

Multiple Resistance with Other Herbicide Modes of Action

Multiple resistance is a phenomenon where a weed population exhibits resistance to herbicides from different modes of action. nih.gov This can result from the accumulation of several distinct resistance mechanisms within a single plant or population. nih.govnih.gov The two primary categories of resistance mechanisms are Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). wsu.edu

Target-Site Resistance (TSR): This occurs due to a genetic mutation that alters the herbicide's target enzyme, in this case, the ALS enzyme. The modification prevents the herbicide from binding effectively, rendering it inactive. wsu.edu Different mutations in the ALS gene can result in varied levels of cross-resistance to other ALS-inhibiting herbicides, including those from different chemical families like imidazolinones and triazolopyrimidines. hracglobal.com

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov A common NTSR mechanism is enhanced metabolic degradation, where the resistant plant can rapidly detoxify the herbicide using enzymes such as cytochrome P450 monooxygenases or glutathione S-transferases (GSTs). uppersouthplatte.orgnih.gov Enhanced metabolism is a significant concern because it can confer broad cross-resistance to herbicides from entirely different mode-of-action groups that are detoxified by the same enzymatic pathway. hracglobal.com For instance, biotypes of Lolium rigidum (rigid ryegrass) selected for resistance to ACCase inhibitors (Group A) have demonstrated cross-resistance to ALS inhibitors (Group B) due to this mechanism. hracglobal.com

The co-evolution of TSR and NTSR mechanisms within the same plant can lead to very high levels of resistance to multiple herbicide groups, complicating control strategies significantly. nih.govnih.gov

Table 1: Examples of Weed Species with Documented Resistance to ALS Inhibitors (Group B) and Other Herbicide Groups

| Weed Species | Common Name | Resistant to Group B (e.g., this compound) | Also Resistant to Other Herbicide Groups |

|---|---|---|---|

| Lolium rigidum | Rigid Ryegrass | Yes | Group A (ACCase inhibitors), Group M (Glyphosate), Group C (PSII inhibitors), Group K1 (VLCFA inhibitors) |

| Alopecurus myosuroides | Black-grass | Yes | Group A (ACCase inhibitors), Group K1 (VLCFA inhibitors) |

| Amaranthus palmeri | Palmer Amaranth | Yes | Group M (Glyphosate), Group G (EPSPS inhibitors), Group F2 (PPO inhibitors), Group K3 (HPPD inhibitors) |

| Kochia scoparia | Kochia | Yes | Group M (Glyphosate), Group I (Synthetic auxins), Group C (PSII inhibitors) |

Strategies for Resistance Management in this compound Programs

Effective management of herbicide resistance is crucial to preserve the utility of this compound and other herbicides. The primary goal of a resistance management program is to minimize the selection pressure on weed populations. researchgate.net This is achieved by reducing the reliance on a single herbicide mode of action. cottoninc.com An aggressive and diversified management program can slow the spread of resistance and reduce selection in areas not yet infested with resistant biotypes. cottoninc.com Key strategies include rotating herbicides with different modes of action and adopting integrated weed management (IWM) practices. croplife.org.au

Rotation with Herbicides of Different Modes of Action (Group B Herbicides)

Herbicide rotation is a cornerstone of resistance management. researchgate.netsyngentathrive.com This strategy involves alternating the use of herbicides with different modes of action in subsequent growing seasons or applications within the same season. cottoninc.com For this compound (Group B), this means rotating with herbicides from other groups such as glyphosate (B1671968) (Group M), glufosinate (Group H), PPO inhibitors (Group F2), or synthetic auxins (Group I). croplife.orgcroplife.org.au

The continuous use of Group B herbicides is considered a high-risk practice for the development of resistance. croplife.org.au Therefore, it is critical to avoid using this compound or other ALS inhibitors repeatedly on the same field without rotation. apvma.gov.au It is important to recognize that crop rotation does not automatically ensure herbicide rotation, as Group B herbicides are registered for use in a wide variety of crops, including cotton, corn, soybeans, and wheat. ufl.edu A carefully planned herbicide program is necessary to ensure diversity in modes of action. ufl.edu Tank-mixing this compound with a herbicide from a different mode of action is another effective strategy to control a broader spectrum of weeds and delay resistance. croplife.org.aucottoninc.com

Table 2: Example of a 4-Year Herbicide Rotation Plan to Manage Resistance

| Year | Crop | Herbicide Program Example | Primary Herbicide Mode of Action Group(s) |

|---|---|---|---|

| 1 | Cotton | Pre-emergence: Diuron (B1670789) (Group C2). Post-emergence: This compound (Group B) + Glyphosate (Group M) | B, C2, M |

| 2 | Corn | Pre-emergence: Atrazine (Group C1) + S-metolachlor (Group K3). Post-emergence: Mesotrione (Group F2) | C1, F2, K3 |

| 3 | Soybean | Pre-emergence: Flumioxazin (Group F2). Post-emergence: Glufosinate (Group H) | F2, H |

| 4 | Cotton | Pre-emergence: Prometryn (Group C1). Post-emergence: Glufosinate (Group H) + Diuron (Group C2) (Post-directed) | C1, C2, H |

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive approach that combines various weed control methods to create a long-term, effective, and sustainable system. mtweed.org IWM reduces the sole reliance on herbicides, which in turn decreases the selection pressure for resistance. croplife.org.au A robust IWM plan incorporating this compound should include multiple tactics:

Cultural Control: Crop rotation is a fundamental IWM practice. Alternating crops disrupts weed life cycles and allows for the use of different herbicide modes of action. syngentathrive.com Planting competitive crop varieties and optimizing planting density can also help suppress weed growth.

Mechanical Control: Tillage or cultivation can be used to control weeds before planting or between crop rows. Mowing can be effective in preventing weeds from setting seed, thereby reducing the weed seed bank in the soil. mtweed.org

Scouting and Monitoring: Regularly scouting fields helps in the early detection of weed escapes or patches of potentially resistant weeds. cottoninc.com This allows for timely intervention, such as spot treatments or manual removal, to prevent the production and spread of resistant seeds. cottoninc.com

Chemical Control Diversity: Beyond simple rotation, this includes using tank mixtures of herbicides with different modes of action and ensuring the use of full, labeled rates to maximize efficacy. croplife.org.au

Prevention: Implementing measures to clean equipment between fields can prevent the movement of resistant weed seeds from one area to another. cottoninc.com Managing field borders and fallow land is also important to limit sources of weed infestation.

Revegetation: In fallow periods or after weed eradication, planting competitive cover crops can prevent the establishment of invasive weeds and help manage the weed seed bank. mtweed.org

By integrating these diverse strategies, growers can create a more resilient weed management system that prolongs the effectiveness of herbicides like this compound. mtweed.org

Crop Selectivity and Tolerance to Trifloxysulfuron Sodium

Basis for Differential Selectivity in Crop Species

The selective action of trifloxysulfuron-sodium, which allows it to control weeds in certain crops without causing significant harm, is primarily attributed to the differential metabolic capabilities between tolerant crop species and susceptible weeds. Tolerant crops possess mechanisms to rapidly deactivate the herbicide, a process that is significantly slower or absent in weed species.

Specific Metabolic Pathways Leading to this compound Deactivation in Tolerant Crops

In tolerant crops such as cotton and sugarcane, the basis for selectivity lies in their ability to rapidly metabolize this compound into non-phytotoxic compounds. This metabolic deactivation is a key defense mechanism.

Research has identified that in cotton, selectivity is achieved through enhanced metabolism of the herbicide. caws.org.nz Six hours after application, only 50% of the non-metabolized active ingredient was found in cotton, in stark contrast to 95% remaining in the susceptible weed Xanthium canadense. caws.org.nz This rapid breakdown prevents the herbicide from accumulating to toxic levels within the cotton plant. Further detailed genetic studies have pinpointed a specific cytochrome P450 gene, CYP749A16, as being essential for this compound tolerance in most cotton (Gossypium hirsutum L.) cultivars. A single base pair frameshift insertion in the third exon of this gene results in a loss of tolerance to the herbicide.

While the specific enzymatic pathways in sugarcane and citrus have not been as precisely defined in the available research, the principle of enhanced metabolism is also cited as the reason for their tolerance. caws.org.nz It is understood that these crops also possess enzyme systems, likely involving cytochrome P450 monooxygenases, that can detoxify the this compound molecule. researchgate.netsci-hub.st Cytochrome P450s are a large family of enzymes known to be involved in the metabolism of various herbicides across numerous plant species, often through reactions such as hydroxylation and demethylation. researchgate.netsci-hub.st

Selectivity in Major Crop Systems

The practical application of this compound in agriculture hinges on its selectivity in key cropping systems. The degree of tolerance and the potential for phytotoxicity can vary depending on the crop and even the specific cultivar.

Cotton Tolerance and Observed Transient Phytotoxicity

Cotton generally exhibits good tolerance to this compound, however, transient phytotoxicity is a commonly observed phenomenon following application. caws.org.nzbioone.org Visual symptoms of this temporary injury are most apparent within the first seven days after treatment and typically include interveinal yellowing and mottling, which are most visible on the upper leaves. caws.org.nz In some instances, reddening of the leaves and a temporary reduction in plant height have also been noted. caws.org.nz

Despite these initial symptoms, cotton plants typically recover quickly, with the visual signs of phytotoxicity diminishing and generally being non-evident within 21 to 28 days after application. caws.org.nzcotton.org Importantly, numerous field studies have concluded that this transient injury does not result in a negative impact on cotton lint yield or fiber quality. bioone.orgcotton.org The intensity of the phytotoxic response can be influenced by the growth stage of the cotton at the time of application, with younger plants sometimes showing a more pronounced reaction. bioone.org One study found that herbicide-induced plant poisoning was most significant at 20 days after application, with a 35% damage assessment, but this did not ultimately affect productivity. awsjournal.org

Interactive Data Table: Cotton Phytotoxicity and Recovery

| Days After Treatment (DAT) | Observed Phytotoxicity Symptoms | General Outcome |

| 1-7 | Interveinal yellowing, mottling, potential reddening and height reduction | Symptoms most obvious |

| 20 | Peak phytotoxicity observed in some studies (e.g., 35% damage) | Maximum transient injury |

| 21-28 | Symptoms generally dissipate | Rapid crop recovery |

| At Harvest | No significant impact on yield or fiber quality | Full recovery |

Sugarcane Cultivar Susceptibility and Recovery from this compound Application

The response of sugarcane to this compound can be significantly influenced by the specific cultivar being grown, with studies demonstrating a range of susceptibility. scispace.comawsjournal.org Research evaluating the sensitivity of various sugarcane cultivars to a pre-formulated mixture of this compound and ametryn (B1665967) identified distinct differences in tolerance levels. awsjournal.org

For instance, the cultivar RB855113 has been shown to exhibit the highest sensitivity to the herbicide mixture. awsjournal.org In this sensitive cultivar, the most severe toxicity was observed between 20 and 27 days after treatment, leading to reductions in plant height, leaf number, leaf area, and dry matter of both the aerial parts and the stalk. awsjournal.org Conversely, other genotypes such as SP80-1842, SP80-1816, and SP79-1011 showed medium sensitivity, while certain clones demonstrated good tolerance. awsjournal.org The cultivar RB867515 was found to be tolerant at lower doses but exhibited sensitivity at the highest tested dose. awsjournal.org

Despite initial phytotoxic effects, recovery is a common observation in sugarcane. Even in cases of initial intoxication, a complete recovery of the crop was often observed by 60 days after treatment. This indicates that while some cultivars may show a more pronounced initial response, they possess the ability to metabolize the herbicide and resume normal growth. The selectivity of this compound in sugarcane is therefore highly dependent on the chosen genotype. scispace.com

Interactive Data Table: Susceptibility of Sugarcane Cultivars

| Cultivar/Genotype | Sensitivity Level | Observations |

| RB855113 | High | Significant reductions in height, leaf number, and dry matter. awsjournal.org |

| SP80-1842 | Medium | Moderate phytotoxicity symptoms observed. awsjournal.org |

| SP80-1816 | Medium | Moderate phytotoxicity symptoms observed. awsjournal.org |

| SP79-1011 | Medium | Moderate phytotoxicity symptoms observed. awsjournal.org |

| RB867515 | Tolerant at low doses, Sensitive at high doses | Dose-dependent response. awsjournal.org |

| Various Clones | Good Tolerance | Minimal phytotoxic effects noted. awsjournal.org |

Citrus Tolerance and Management of Phytotoxic Effects

The application of this compound in citrus requires careful management due to the potential for phytotoxicity, particularly to rootstocks. cabidigitallibrary.org Studies have shown that when applied with a surfactant, this compound can be phytotoxic to common citrus rootstocks such as Citrus volkameriana, Carrizo citrange, and Swingle citrumelo. cabidigitallibrary.org The injury typically manifests as damage to the stem tips within two weeks of application, which can prevent subsequent growth from that point. cabidigitallibrary.org This results in necrotic leaves and a cessation of growth in the primary stem. cabidigitallibrary.org

However, a key finding is that the citrus rootstocks can recover from this initial damage. The management of these phytotoxic effects involves the physical removal of the damaged tissue. Upon pruning of the necrotic stem tissue, the plants have been observed to resume normal growth, with lateral growth initiating from the point of pruning. cabidigitallibrary.org This suggests that the herbicide's toxicity is localized to the apical meristematic tissues and that the plant as a whole can recover once the affected area is removed. cabidigitallibrary.org Therefore, while this compound presents a risk of phytotoxicity to citrus, particularly young nursery trees, the damage is not necessarily permanent and can be managed through cultural practices like pruning. cabidigitallibrary.orgresearchgate.net

Factors Modulating Crop Response to this compound

The response of a crop to this compound is not static and can be influenced by a variety of environmental and agronomic factors. These factors can either enhance crop safety or increase the risk and severity of phytotoxicity.

One of the significant environmental factors is temperature . Greenhouse and growth chamber studies on cotton have indicated that cooler temperatures following application can lead to increased crop injury. cotton.orgcotton.org In one study, cooler temperatures resulted in greater crop injury 5 days after treatment compared to warmer conditions. cotton.orgcotton.org Although in this particular study, the differences in injury levels dissipated by 19 days after treatment, it highlights a period of increased vulnerability for the crop under cool conditions. cotton.orgcotton.org

The crop growth stage at the time of application is another critical factor. In cotton, tolerance to this compound applied post-emergence over-the-top is greatest at the five-leaf stage. bioone.org Applications made at earlier growth stages, such as the one- or three-leaf stages, tend to result in a higher degree of transient injury. bioone.org

Soil properties can also play a role in the activity and potential phytotoxicity of soil-applied herbicides. While direct studies on this compound are limited, research on other herbicides has shown that soil organic matter content can influence phytotoxicity, with higher organic matter often reducing herbicide availability and thus potential for crop injury. researchgate.net The persistence of this compound, and therefore the potential for carryover injury to rotational crops, has been shown to be influenced by soil pH, with the herbicide being more persistent in soils with a higher pH. researchgate.net

In sugarcane, agronomic practices such as the management of crop residues can modulate herbicide performance and selectivity. The presence of sugarcane straw on the soil surface from mechanical harvesting can negatively affect the efficacy of some pre-emergence herbicide applications by intercepting the product before it reaches the soil. awsjournal.orgplu.mx This can alter the weed control spectrum and potentially the crop's exposure to the herbicide.

Finally, the genetic makeup of the crop, as detailed in the sections on cotton and sugarcane cultivars, is a primary determinant of tolerance. scispace.comawsjournal.org The specific rootstock and scion combination in citrus also influences the degree of susceptibility to herbicide injury. researchgate.net

Crop Growth Stage at Application

The developmental stage of a crop at the time of herbicide application is a critical determinant of its tolerance to this compound. Research in cotton has demonstrated that the potential for transient crop injury is significantly higher when the herbicide is applied during the earliest growth phases.

Studies have shown that the most significant crop response, or injury, occurs following pre-emergence or early post-emergence applications (cotyledon to 4-leaf stage). cotton.org In a series of 39 field experiments, the most severe crop injury observed was 48% for both pre-emergence and early post-emergence applications. cotton.org As the cotton plant matures, its tolerance increases. Applications made at the mid-post stage (5-6 leaf) and late-post stage (7-leaf and above) resulted in progressively less injury, with maximum observed injury levels of 30% and 25%, respectively. cotton.org

Despite the potential for initial visual symptoms, such as yellowing of terminal growth, cotton plants generally exhibit strong recovery. caws.org.nzapvma.gov.au In these studies, injury typically dissipated within three to four weeks after application, and crucially, did not result in a negative impact on final crop yield. cotton.orgcaws.org.nzawsjournal.orgbioone.org The increased tolerance at later growth stages is linked to the plant's enhanced metabolic capacity. bioone.org Therefore, to minimize the risk of significant crop response, it is often recommended that over-the-top applications be made after the cotton has reached the five-leaf stage of growth. bioone.org

Interactive Data Table: Maximum Cotton Injury by Growth Stage

| Application Stage | Leaf Stage | Maximum Injury Observed (%) |

| Pre-emergence | N/A | 48 |

| Early Post-emergence | Cotyledon to 4-leaf | 48 |

| Mid Post-emergence | 5-6 leaf | 30 |

| Late Post-emergence | 7-leaf and above | 25 |

Data sourced from a five-year study across three locations, as reported in "Cotton Response to Trifloxysulfuron (B132728) in Arkansas". cotton.org

Environmental Stress Conditions and Their Influence on Crop Tolerance

Environmental conditions that place stress on a crop can significantly reduce its tolerance to this compound by impairing its metabolic processes. When a plant is under stress, its ability to quickly break down the herbicide is diminished, which can lead to increased injury.

Cool temperatures are a primary environmental factor shown to increase crop sensitivity. Greenhouse and growth chamber studies have indicated that cooler temperatures, both before and after application, can lead to greater initial crop injury compared to applications made in warmer conditions. cotton.org In one study, cooler temperatures resulted in increased crop injury 5 days after treatment, although this difference dissipated by 19 days after treatment. cotton.org Similarly, other research notes that cotton sprayed under cooler, wet, and overcast conditions tends to be more susceptible to injury. caws.org.nz Product labels for herbicides containing this compound explicitly caution against application when the crop is under stress from cold weather. apvma.gov.autelusagcg.com

Other stressors can also exacerbate crop response. While one study found that soil moisture (dry vs. flooded) did not appear to have a significant effect on injury, product labels broadly advise against application if the crop is under stress from conditions such as drought, flooding, and waterlogged soils. cotton.orgtelusagcg.com The presence of additional stressors like seedling disease or insect damage may also worsen the potential for herbicide injury. ncsu.edu Any condition that slows the active growth of the crop can reduce its metabolic rate, thereby decreasing its tolerance to this compound.

Interaction with Other Agrochemicals (e.g., Plant Growth Regulators)

The co-application or sequential application of this compound with other agrochemicals, such as herbicides, insecticides, and plant growth regulators (PGRs), can lead to complex interactions that may affect crop tolerance. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic. sprayers101.com

While specific research on tank-mixing this compound with PGRs like mepiquat (B94548) chloride or ethephon (B41061) is limited, the potential for interaction exists. For instance, the label for Envoke®, a product containing this compound, notes that it provides a "growth regulator effect," which could potentially complement or interfere with the activity of a dedicated PGR. syngenta-us.com When considering tank-mixing any pesticides, it is crucial to follow all label precautions for each product in the mixture to avoid unintended crop injury or reduced efficacy. sprayers101.com Product labels for ethephon, a PGR used as a boll opener, caution against tank-mixing with desiccants containing sodium chlorate (B79027) due to the potential formation of toxic fumes, illustrating the importance of understanding chemical compatibility. tamu.eduepa.gov

Tank-mixing this compound with other herbicides is a common practice. It is registered for use in tank mixes with glyphosate (B1671968) for application in glyphosate-resistant cotton varieties. ncsu.edu In sugarcane, it has been developed as a ready-mix formulation with ametryn. caws.org.nz However, any tank mixture should be approached with caution. If the crop is already under stress from a prior herbicide application, its tolerance to a subsequent this compound application may be reduced. telusagcg.com The combination of multiple agrochemicals can increase the potential for phytotoxicity if the crop's metabolic systems are overwhelmed. sprayers101.com Therefore, adherence to the most restrictive instructions on all tank-mix partner labels is essential.

Analytical Methodologies for Trifloxysulfuron Sodium Research

Extraction and Purification Procedures from Plant, Soil, and Water Matrices

The analysis of Trifloxysulfuron-sodium and its metabolites necessitates robust extraction and purification procedures to isolate the target analytes from complex sample matrices such as plants, soil, and water. These procedures are designed to efficiently remove interfering substances while ensuring high recovery of the analytes.

For plant commodities, such as cotton and sugarcane, analytical methods involve the extraction of this compound residues from the sample matrices. apvma.gov.au In the case of soil, a common procedure involves extracting a 20-gram subsample multiple times with a mixture of methanol (B129727) and water. epa.gov Specifically, one extraction is performed with 70% (v/v) methanol/water, followed by two extractions with 70% (v/v) methanol/water containing 2% ammonium (B1175870) hydroxide (B78521) for soil layers up to 6 inches deep. epa.gov For deeper soil layers, all three extractions are carried out with the ammonium hydroxide-modified solvent. epa.gov This process is conducted at room temperature using mechanical agitation, followed by centrifugation and filtration to combine the extracts. epa.gov The methanol is then removed from the combined extracts through rotary evaporation. epa.gov

Following the initial extraction, extensive purification steps are required. apvma.gov.au For soil extracts, a common cleanup technique involves the use of Solid Phase Extraction (SPE). The aqueous extract is passed through a strong anion exchange (SAX) SPE column, which retains components of the soil matrix but allows the analytes to pass through. epa.gov The analytes are then captured on an ENV SPE column and subsequently eluted with acetonitrile (B52724). epa.gov The final eluate is adjusted to the desired volume and organic content before analysis. epa.gov

While specific details for water matrices were not extensively covered in the provided search results, the general principles of extraction and purification would likely involve preconcentration steps, such as solid-phase extraction, to isolate this compound from the large volumes of water, followed by cleanup procedures similar to those used for soil and plant extracts to remove dissolved organic matter and other potential interferences.

Quantification Techniques for this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and validated technique for the quantification of this compound residues. apvma.gov.auepa.gov This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.